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Compound of Interest

3-fluoro-4-methoxy-N-
Compound Name:
methylanilinehydrochloride

CAS No.: 1216818-87-9

Cat. No.: B6607739

Get Quote

Executive Summary

3-Fluoro-4-methoxy-N-methylaniline hydrochloride (CAS: 1216818-87-9) is a specialized
fluorinated aniline derivative utilized primarily as a high-value intermediate in the synthesis of
pharmaceutical agents, particularly kinase inhibitors and central nervous system (CNS) active
compounds. Its structural core combines the metabolic stability of a fluorine substituent with the
electronic donating properties of a methoxy group, making it a critical "building block" for
optimizing the pharmacokinetics (PK) and pharmacodynamics (PD) of drug candidates.

This guide provides a comprehensive technical analysis of the compound, including its
identification, validated synthesis protocols, handling requirements, and applications in
medicinal chemistry.

Identity & Physicochemical Characterization[1][2][3]
[4][5][6]

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b6607739#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6607739?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The compound exists as the hydrochloride salt of the secondary amine. The salt form is
preferred in drug development workflows due to its enhanced crystallinity, water solubility, and
shelf-life stability compared to the free base (CAS: 1096989-82-0), which is prone to oxidation.

Table 1: Chemical Identity & Properties

Property Specification

] 3-Fluoro-4-methoxy-N-methylaniline
Chemical Name

hydrochloride
CAS Number (HCI Salt) 1216818-87-9
CAS Number (Free Base) 1096989-82-0
Molecular Formula CsH10FNO - HCI
Molecular Weight 191.63 g/mol (Salt); 155.17 g/mol (Free Base)
Appearance Off-white to pale beige crystalline solid

Soluble in Water, Methanol, DMSO; Sparingly

Solubility ]

soluble in DCM
Melting Point >170°C (Decomposes)
SMILES (Free Base) CNC1=CC(F)=C(OC)C=C1

LIWAPDSCYTZUJU-UHFFFAOYSA-N

InChlKey (Free Base) (Analogous Core)

Synthesis & Manufacturing Workflow

The synthesis of 3-fluoro-4-methoxy-N-methylaniline hydrochloride typically follows a
convergent route starting from 3-fluoro-4-methoxyaniline (CAS 366-99-4). The critical step is
the selective N-monomethylation, which must be controlled to prevent the formation of the N,N-
dimethyl byproduct.[1]

Validated Synthetic Route

The most robust method employs a reductive amination strategy using formaldehyde and a
hydride reducing agent, followed by salt formation.
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Step 1: Reductive Amination (Mono-methylation)

» Reagents: 3-Fluoro-4-methoxyaniline (1.0 eq), Paraformaldehyde (1.0-1.1 eq), Sodium
Methoxide (0.5 eq, catalytic), Sodium Borohydride (NaBHa).

¢ Solvent: Methanol (anhydrous).

e Mechanism: Formation of the hemiaminal/imine intermediate followed by in-situ reduction.

Step 2: Salt Formation & Purification

e Reagents: HCl in 1,4-Dioxane (4M) or Diethyl Ether (2M).

e Protocol: The crude free base oil is dissolved in dry ethyl acetate. HCI solution is added
dropwise at 0°C. The precipitate is filtered and recrystallized from EtOH/Et20 to ensure
removal of any tertiary amine impurities.

Synthesis Workflow Diagram
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Figure 1: Step-wise synthesis pathway from the primary aniline precursor to the hydrochloride

salt.

Applications in Drug Discovery[8]

This compound serves as a "privileged scaffold" fragment in medicinal chemistry. The specific
substitution pattern—fluorine at the meta position and methoxy at the para position relative to
the amine—imparts unique electronic and steric properties.

Pharmacophore Analysis

e Fluorine Effect (C-3): The fluorine atom withdraws electrons inductively, lowering the pKa of
the aniline nitrogen compared to the non-fluorinated analog. This modulation can improve
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the metabolic stability of the ring against oxidative metabolism (e.g., preventing hydroxylation
at the C-3 position).

* Methoxy Group (C-4): Acts as a hydrogen bond acceptor and a weak electron donor. It is

often used to target specific pockets in kinase enzymes (e.g., the hinge region of EGFR or
Src kinases).

» N-Methyl Group: Increases lipophilicity (LogP) and can improve blood-brain barrier (BBB)
permeability. It also removes a hydrogen bond donor, which can be critical for selectivity
between receptor subtypes.

Structural Logic Diagram
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Figure 2: Pharmacophore analysis highlighting the functional role of each substituent in drug
design.

Safety & Handling (MSDS Summary)
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As an aniline derivative, this compound must be handled with strict safety protocols. It is
classified as an irritant and potentially toxic if ingested or absorbed through the skin.

Hazard Classification (GHS)

» Signal Word:WARNING
e Hazard Statements:

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

o

[¢]

H315: Causes skin irritation.

[¢]

H319: Causes serious eye irritation.

[e]

H335: May cause respiratory irritation.

Handling Protocols

» Engineering Controls: Always handle within a certified chemical fume hood.
o PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

o Storage: Store at 2—8°C (Refrigerated) under an inert atmosphere (Argon or Nitrogen). The
salt is hygroscopic; keep the container tightly sealed.

o Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous
chemical waste. Do not flush down the drain.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. pdf.benchchem.com [pdf.benchchem.com]

¢ 2. Bicyclo(4.2.0)octa-1,3,5-triene-7-carboxylic acid | C9H802 | CID 302324 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Technical Guide: 3-Fluoro-4-methoxy-N-methylaniline
Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6607739/docs#technical-guide-3-fluoro-4-methoxy-n-
methylaniline-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Bicyclo_4.2.0_octa-1_3_5-triene-7-carboxylic-acid
https://www.benchchem.com/product/b6607739?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/1346/Technical_Support_Center_Synthesis_of_4_Fluoro_2_methoxy_N_methylaniline.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Bicyclo_4.2.0_octa-1_3_5-triene-7-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/Bicyclo_4.2.0_octa-1_3_5-triene-7-carboxylic-acid
https://www.benchchem.com/product/b6607739/docs#technical-guide-3-fluoro-4-methoxy-n-methylaniline-hydrochloride
https://www.benchchem.com/product/b6607739/docs#technical-guide-3-fluoro-4-methoxy-n-methylaniline-hydrochloride
https://www.benchchem.com/product/b6607739/docs#technical-guide-3-fluoro-4-methoxy-n-methylaniline-hydrochloride
https://www.benchchem.com/product/b6607739/docs#technical-guide-3-fluoro-4-methoxy-n-methylaniline-hydrochloride
https://www.benchchem.com/product/b6607739?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6607739?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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